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CH2CH2COOH

Cat. No.: B607506 Get Quote

For Immediate Release

A Deep Dive into the Application of Fmoc-N-methyl-PEG3-acid for Researchers, Scientists, and

Drug Development Professionals

Fmoc-N-methyl-PEG3-acid is a discrete polyethylene glycol (dPEG®) linker that is emerging as

a critical tool in the development of sophisticated bioconjugates, particularly in the realms of

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique

heterobifunctional architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected N-

methyl amine and a terminal carboxylic acid, offers researchers precise control over the

synthesis of complex biomolecules. This technical guide provides an in-depth exploration of the

properties, applications, and methodologies associated with this versatile linker.

Core Attributes and Physicochemical Properties
Fmoc-N-methyl-PEG3-acid is a valuable asset in bioconjugation due to its combination of a

flexible PEG spacer and orthogonal protecting groups. The PEG3 linker enhances aqueous

solubility and provides a defined spacing of 13 atoms (approximately 14.4 Å), which can be

crucial for optimizing the biological activity of the final conjugate. The N-methyl group can offer

improved metabolic stability and conformational control.
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Property Value Source

Molecular Weight
~457.5 g/mol (Varies slightly

by supplier)
[1]

CAS Number 1807518-77-9 [1]

Spacer Arm Length 14.4 Å (13 atoms) [2]

Purity Typically >95% [1]

Solubility

Soluble in organic solvents

(e.g., DMF, DMSO, methylene

chloride) and has a hydrophilic

PEG spacer to increase

aqueous solubility of the

conjugate.

[2]

Key Applications in Drug Development and
Research
The unique structure of Fmoc-N-methyl-PEG3-acid lends itself to a variety of applications

where precise control over molecular assembly is paramount.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's degradation. The linker connecting the target-binding ligand and

the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3] PEG linkers like Fmoc-N-

methyl-PEG3-acid are frequently used to optimize the distance and orientation between the

two proteins, which is essential for the formation of a productive ternary complex.[3][4] The

defined length of the PEG3 spacer allows for systematic studies to determine the optimal linker

length for a given target and E3 ligase pair.[4][5]

Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific

antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient
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release of the payload at the target site. While this specific linker is more commonly associated

with PROTACs, the principles of its reactivity are applicable to ADC synthesis, where a

hydrophilic spacer is often desired to improve the pharmacokinetic properties of the conjugate.

[6][7][8]

Peptide Synthesis and Modification
The Fmoc-protected amine and terminal carboxylic acid make this linker well-suited for solid-

phase peptide synthesis (SPPS). It can be used to introduce a PEG spacer into a peptide

sequence to enhance solubility, improve pharmacokinetic properties, or create a flexible linker

between different peptide domains.[2] The Fmoc group is readily removed under standard

basic conditions used in SPPS, allowing for further elongation of the peptide chain.[2]

Experimental Protocols
The following are representative protocols for the key chemical transformations involving Fmoc-

N-methyl-PEG3-acid.

Fmoc Deprotection
This procedure removes the Fmoc protecting group to expose the N-methyl amine for

subsequent conjugation.

Materials:

Fmoc-N-methyl-PEG3-acid-containing compound

20% Piperidine in N,N-Dimethylformamide (DMF)

DMF

Protocol:

Dissolve the Fmoc-protected compound in DMF.

Add the 20% piperidine in DMF solution.

Stir the reaction mixture at room temperature for 30 minutes.
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Remove the solvent under reduced pressure.

Wash the residue with DMF and diethyl ether to remove piperidine and dibenzofulvene

byproducts.

Dry the resulting amine product under vacuum.

Amide Bond Formation (Carboxylic Acid Activation)
This protocol describes the coupling of the terminal carboxylic acid of Fmoc-N-methyl-PEG3-

acid to a primary amine-containing molecule.

Materials:

Fmoc-N-methyl-PEG3-acid

Amine-containing molecule

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or a similar coupling reagent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF

Protocol:

Dissolve Fmoc-N-methyl-PEG3-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate

the carboxylic acid.

Add the amine-containing molecule (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO3, water, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC.

Visualizing Workflows and Pathways
The following diagrams illustrate the key chemical transformations and a general workflow for

the synthesis of a PROTAC using Fmoc-N-methyl-PEG3-acid.

Step 1: Carboxylic Acid Activation

Step 2: Fmoc Deprotection

Step 3: Target Ligand Conjugation
Fmoc-N-methyl-PEG3-acid

Activated Linker-E3 Ligand Conjugate
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E3 Ligase Ligand
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Caption: General workflow for PROTAC synthesis using Fmoc-N-methyl-PEG3-acid.
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Caption: Orthogonal reactivity of Fmoc-N-methyl-PEG3-acid.

In conclusion, Fmoc-N-methyl-PEG3-acid provides a powerful and versatile platform for the

construction of advanced bioconjugates. Its well-defined structure and orthogonal protecting

groups enable precise control over the synthetic process, making it an invaluable tool for

researchers and drug developers in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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